molecular formula C14H22 B14414690 1,4-Tetradecadiyne CAS No. 84653-89-4

1,4-Tetradecadiyne

Cat. No.: B14414690
CAS No.: 84653-89-4
M. Wt: 190.32 g/mol
InChI Key: PPCIOCCVYZZHPK-UHFFFAOYSA-N
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Description

1,4-Tetradecadiyne is a linear aliphatic compound featuring two carbon-carbon triple bonds, making it a valuable building block in organic synthesis and materials science research. As a diyne, it is of significant interest in polymer chemistry, particularly in the development of poly(diyne) structures via cyclopolymerization, which can lead to advanced materials with unique conductive or optical properties . Its terminal alkyne groups allow for further functionalization through reactions such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitating the creation of complex molecular architectures, dendrimers, and bioconjugates . Researchers also utilize this compound and its structural analogs in the synthesis of organic intermediates and as potential precursors for bioactive molecules . For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84653-89-4

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

tetradeca-1,4-diyne

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-6,8,10-14H2,2H3

InChI Key

PPCIOCCVYZZHPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCC#C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,4 Tetradecadiyne and Its Functionalized Derivatives

Alkylation and Homocoupling Reactions for Diyne Formation

Alkylation and homocoupling reactions represent fundamental approaches to constructing the carbon backbone of diynes like 1,4-tetradecadiyne. These methods can be broadly categorized into oxidative couplings of terminal alkynes and the sequential alkylation of acetylides.

Glaser-Type Oxidative Couplings and Modifications

The Glaser coupling, one of the oldest methods for the oxidative dimerization of terminal alkynes, proceeds through the action of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, in the presence of an oxidant like air or oxygen and a base, typically ammonia. organic-chemistry.org The reaction involves the formation of a copper(I)-alkyne complex. organic-chemistry.org While historically significant for producing symmetrical diynes, the classic Glaser coupling can be limited by the need for stoichiometric copper reagents and sometimes harsh reaction conditions.

Modifications to the original Glaser protocol, such as the Hay and Eglinton reactions, offer improved synthetic utility. The Hay coupling utilizes a catalytic amount of a copper(I)-TMEDA (tetramethylethylenediamine) complex, which enhances the solubility of the catalyst and accelerates the reaction. wikipedia.org The Eglinton variation employs a copper(II) salt, like cupric acetate, in a pyridine (B92270) solution to effect the coupling. organic-chemistry.org These modifications have broadened the scope and applicability of oxidative homocoupling for the synthesis of various symmetrical diynes.

Glaser-Type Coupling Variants Catalyst/Reagent Key Features
Classic Glaser Coupling Cu(I) salt (e.g., CuCl), Oxidant (O2), Base (e.g., NH3)One of the earliest methods for symmetrical diyne synthesis.
Hay Coupling Catalytic Cu(I)-TMEDA complex, O2Increased reaction rate and catalyst solubility.
Eglinton Reaction Stoichiometric Cu(II) salt (e.g., Cu(OAc)2), PyridineUseful for the synthesis of cyclic and macrocyclic diynes.

Cadiot-Chodkiewicz Coupling and Variants

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes, which can be a structural motif in precursors to 1,4-diynes. This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgsynarchive.comalfa-chemistry.comdbpedia.org A key advantage of this method is its selectivity, which allows for the specific formation of the desired unsymmetrical product, unlike the Glaser coupling which would produce a mixture of products. wikipedia.org

The reaction mechanism is believed to involve the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This intermediate then undergoes oxidative addition with the 1-haloalkyne, and subsequent reductive elimination yields the 1,3-diyne product. wikipedia.orgalfa-chemistry.com Common catalysts include copper(I) bromide or chloride, and bases such as piperidine (B6355638) or other amines are employed. wikipedia.orgsynarchive.com The reaction is often carried out in solvents like methanol. wikipedia.org

Heterocoupling Approaches for Asymmetric Diyne Synthesis

Heterocoupling reactions provide a versatile platform for the synthesis of asymmetric diynes, where two different alkyne fragments are joined. These methods often employ transition metal catalysts, most notably palladium and copper.

Sonogashira Cross-Coupling and Palladium-Catalyzed Methods

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. It typically involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. gold-chemistry.orgwikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org This reaction is highly valued for its mild reaction conditions and broad functional group tolerance. wikipedia.org

While the classic Sonogashira reaction is primarily used for creating enynes and arylalkynes, modifications of this methodology can be adapted for the synthesis of diyne systems. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the terminal alkyne. wikipedia.orglibretexts.org

Sonogashira Coupling Components Role in Reaction Common Examples
Palladium Catalyst Facilitates oxidative addition of the halide.Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Activates the terminal alkyne.CuI
Base Deprotonates the terminal alkyne.Triethylamine, Diisopropylamine
Solvent Provides the reaction medium.THF, DMF, Toluene

Copper-Mediated Cross-Couplings

Copper-mediated cross-coupling reactions, beyond their role in the Sonogashira coupling, are instrumental in the synthesis of diynes. These reactions can involve the coupling of organometallic reagents with alkynyl halides or the direct coupling of terminal alkynes. Copper's ability to form stable acetylide intermediates is central to these transformations.

Copper(I) salts are widely used as catalysts in these reactions, often in the presence of a ligand to stabilize the copper species and enhance its reactivity. The choice of ligand can significantly influence the outcome of the reaction.

Transformation from Precursor Molecules

The synthesis of this compound and its derivatives can also be achieved through the chemical transformation of pre-existing molecules. This approach often involves the modification of a carbon skeleton that already contains one or more alkyne functionalities. For instance, a shorter diyne could be elongated through alkylation reactions, or a functional group on a diyne precursor could be modified to yield the desired product.

A common strategy involves the alkylation of a terminal alkyne. The terminal alkyne is first deprotonated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. This anion can then react with an appropriate alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, thereby extending the carbon chain. This two-step process of deprotonation followed by alkylation is a fundamental tool in alkyne chemistry.

Double Dehydrohalogenation Strategies for Alkyne Generation

A classical and effective method for the synthesis of alkynes is through the double dehydrohalogenation of dihalides. This elimination reaction, typically carried out in the presence of a strong base, can be applied to produce the dual alkyne system of 1,4-diynes. The starting materials for such a synthesis would be vicinal or geminal dihaloalkanes. For instance, a dihalo-tetradecane precursor could be subjected to a strong base like sodium amide (NaNH₂) to induce two successive elimination reactions, thereby forming the two triple bonds of the 1,4-diyne system. The choice of base and reaction conditions is critical to favor the desired alkyne formation and avoid competing side reactions.

Wittig and Horner-Wadsworth-Emmons Olefination Routes followed by Alkyne Formation

While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are primarily known for the synthesis of alkenes, they can be strategically employed in multi-step syntheses to ultimately yield alkynes. These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone to form a carbon-carbon double bond. To arrive at a 1,4-diyne, a precursor containing one alkyne moiety and a carbonyl group could be reacted with an appropriate phosphorus reagent to introduce a double bond, which is then subsequently converted into the second alkyne. Alternatively, a di-aldehyde or di-ketone could be subjected to a double olefination reaction, followed by conversion of the resulting diene into a diyne.

The Horner-Wadsworth-Emmons reaction, in particular, offers advantages such as the formation of predominantly (E)-alkenes and the use of more nucleophilic and less basic phosphonate carbanions compared to Wittig reagents. The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into 1,4-diyne structures is of significant interest for applications in medicinal chemistry and materials science. Enantioselective and diastereoselective synthetic methods aim to control the three-dimensional arrangement of atoms in the molecule.

Recent advances in asymmetric catalysis have provided routes to chiral alkynes and their derivatives. For long-chain 1,4-diynes, strategies often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For example, the asymmetric addition of terminal alkynes to aldehydes, promoted by chiral ligands, can generate chiral propargyl alcohols, which can then be further elaborated into chiral 1,4-diynes. Similarly, diastereoselective approaches can be employed when the starting material already contains a stereocenter, influencing the formation of new stereocenters during the synthesis.

While specific examples for the enantioselective synthesis of this compound itself are not extensively documented, the principles of asymmetric synthesis of analogous 1,4-diyne systems can be applied. These methods often rely on metal-catalyzed reactions, such as copper-catalyzed additions or palladium-catalyzed cross-coupling reactions, in the presence of chiral ligands to induce high levels of stereocontrol.

Synthesis of Substituted this compound Derivatives (e.g., 1-bromo-1,4-tetradecadiyne)

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties and provides handles for further functionalization. The introduction of a bromine atom at the terminal position of the alkyne, for instance, creates a valuable synthetic intermediate.

The synthesis of 1-bromo-1,4-tetradecadiyne can be approached through several methods. One common strategy involves the reaction of the terminal alkyne of this compound with a source of electrophilic bromine, such as N-bromosuccinimide (NBS), often in the presence of a silver catalyst. Alternatively, a precursor molecule already containing the bromoalkyne functionality can be coupled with another fragment to construct the full carbon chain. For example, a bromo-substituted terminal alkyne could undergo a coupling reaction with a suitable electrophile to extend the chain and form the 1,4-diyne system.

The table below summarizes some of the key synthetic strategies and their general applicability.

Synthetic Target Methodology Key Reagents/Conditions Notes
This compoundDouble DehydrohalogenationDihalo-tetradecane, Strong Base (e.g., NaNH₂)Classical and effective for alkyne formation.
This compoundAlkylation of Terminal AlkynesTerminal alkyne, Alkyl halide, Strong BaseA versatile method for building carbon chains containing alkynes. utexas.educhemistrysteps.comyoutube.com
Chiral this compound AnalogsAsymmetric CatalysisChiral ligands, Metal catalysts (e.g., Cu, Pd)Enables control over the stereochemistry of the final product.
1-Bromo-1,4-tetradecadiyneHalogenation of Terminal AlkyneThis compound, N-Bromosuccinimide (NBS), Silver catalystIntroduces a functional handle for further reactions.

Advanced Spectroscopic and Structural Elucidation of 1,4 Tetradecadiyne Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diyne Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis of Alkyne Environments

In ¹H NMR spectroscopy, the acetylenic protons of terminal alkynes typically resonate in a distinct region of the spectrum. For instance, in a related compound, 1-(buta-1,3-diynyl)-4-methylbenzene, the terminal acetylenic proton appears as a singlet at δ 2.51 ppm. rsc.org The protons on the carbon atoms adjacent to the triple bonds (propargylic protons) in a long-chain diyne like 1,4-tetradecadiyne would be expected to show characteristic multiplets.

¹³C NMR spectroscopy provides crucial information about the carbon framework. The sp-hybridized carbons of the alkyne groups exhibit characteristic chemical shifts. For example, in 1,4-diphenylbuta-1,3-diyne, the sp-hybridized carbons appear at δ 81.54 and 73.50 ppm. rsc.org In another example, 1-(buta-1,3-diynyl)-4-methylbenzene, the four sp-hybridized carbons are observed at δ 68.5, 71.2, 73.1, and 75.8 ppm. rsc.org The chemical shifts of carbons in different environments can vary; for example, a C=O carbon in a ketone typically appears between 205-220 ppm, while aromatic carbons are found in the 125-150 ppm range. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Diyne Systems

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-(buta-1,3-diynyl)-4-methylbenzene ¹H 2.51 s -
2.41 s -
7.18 d 8.2
7.46 d 8.2
¹³C 21.8, 68.5, 71.2, 73.1, 75.8, 118.0, 129.4, 132.9, 140.1 - -
1,4-diphenylbuta-1,3-diyne ¹H 7.53-7.51 d 8
7.41–7.31 m -

Note: This table presents data from related diyne compounds to infer the expected spectral characteristics of this compound. 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure of complex molecules like this compound. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. rsc.orgemerypharma.com For this compound, COSY would establish the connectivity between the protons on adjacent carbons along the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). creative-biostructure.com This is crucial for assigning the proton signal to its corresponding carbon atom in the backbone of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. harvard.edu

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structural integrity of the this compound molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Alkyne Stretching Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is particularly sensitive to the characteristic vibrations of functional groups. edinst.comphotothermal.com For diynes, the stretching vibrations of the carbon-carbon triple bonds (C≡C) are of primary interest.

Infrared (IR) Spectroscopy: The C≡C stretching vibration in non-conjugated, internal alkynes is often weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. cigrjournal.org For terminal alkynes, a sharp band of medium intensity is typically observed in the range of 2100-2140 cm⁻¹. The ≡C-H stretching vibration of terminal alkynes gives rise to a strong, sharp band around 3300 cm⁻¹.

Raman Spectroscopy: In contrast to IR, the C≡C stretching vibration in symmetrical or nearly symmetrical internal alkynes gives a strong signal in the Raman spectrum, typically in the range of 2100-2250 cm⁻¹. spectroscopyonline.com This is because the polarizability of the molecule changes significantly during this vibration. edinst.com Therefore, IR and Raman spectroscopy are often used as complementary techniques for the characterization of alkynes. photothermal.comcigrjournal.org

The analysis of both IR and Raman spectra can provide conclusive evidence for the presence and nature of the alkyne functionalities within the this compound structure. Differences in the spectra of polymorphic forms can also be observed, reflecting changes in molecular interactions within the crystal lattice. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for Alkyne Moieties

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
≡C-H Stretch (Terminal) ~3300 - Strong, Sharp (IR)
C≡C Stretch (Internal, Symmetrical) Weak or Inactive 2100-2250 Strong (Raman)
C≡C Stretch (Terminal) 2100-2140 - Medium (IR)

Note: This table provides general ranges for characteristic alkyne vibrations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

For this compound (C₁₄H₂₂), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion (M⁺). rsc.org

Electron impact (EI) ionization typically leads to the formation of a molecular ion, which can then undergo fragmentation. msu.edulibretexts.org The fragmentation of long-chain hydrocarbons often involves the cleavage of C-C bonds, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org The fragmentation of diynes can be complex, but characteristic losses related to the positions of the triple bonds would be expected. The analysis of these fragmentation pathways provides valuable corroborative evidence for the proposed structure. wikipedia.org

X-ray Diffraction Studies for Solid-State Structure, Conformation, and Intermolecular Interactions

In studies of long-chain liquids and lipids containing diyne functionalities, X-ray diffraction has been used to determine parameters like the lamellar repeat size and the packing of the acyl chains. aps.orgnih.gov For polymers derived from diynes, X-ray diffraction is crucial for determining the degree of crystallinity and the orientation of the polymer chains. uc.edu Although obtaining suitable single crystals of this compound might be challenging, the data from such an analysis would provide the ultimate proof of its structure.

Table 3: Mentioned Compounds

Compound Name
This compound
1-(buta-1,3-diynyl)-4-methylbenzene
1,4-diphenylbuta-1,3-diyne
1,3-butadiene
1,4,8,11-TETRAAZACYCLOTETRADECANE
Tetradeca-1,13-diene
1,10-Dichlorodeca-4,6-diyne
1,2-ditricosa-10,12-diynoyl-sn-glycero-3-phosphocholine
1,2-ditricosanoyl-sn-glycero-3-phosphocholine
1,11-bis(p-tolyl)undeca-1,3,8,10-tetrayne
3-Pentanol
3-Phenyl-2-propenal
Hexane
3-Methylbutyramide
n-Butylamine
n-Methylbenzylamine
Naphthalene
2-Butenoic acid
Ethyl acetate
Ethyl methyl ether
1-Bromopropane

Advanced Microscopic and Surface Characterization Techniques for Diyne-Modified Materials (e.g., SEM, TEM, XPS)

The characterization of diyne-modified materials is crucial for understanding the relationship between their structure and functional properties. Advanced microscopic and spectroscopic techniques provide invaluable insights into the morphology, internal structure, and surface chemistry of these materials, from self-assembled monolayers to bulk polymers. researchgate.net Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) are powerful tools in this analytical arsenal. numberanalytics.commdpi.com

Scanning Electron Microscopy (SEM)

SEM is a fundamental technique for analyzing the surface topography and morphology of materials. petro-online.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that reveal detailed information about texture, particle size, and the arrangement of micro- and nanostructures. numberanalytics.commdpi.com In the context of diyne-modified materials, SEM is instrumental in visualizing the large-scale assembly and surface features of films and composites.

Research on graphdiyne (GDY), a two-dimensional carbon allotrope containing diyne linkages, has employed SEM to confirm the formation of large-area films. researchgate.net For instance, studies have shown that graphdiyne nanosheets can form micron-sized aggregates. researchgate.net Similarly, SEM analysis of triphenyl-amine graphdiyne (TPN-GDY) prepared at a gas-liquid interface revealed a morphology containing both nanoparticles and leaf-like structures. researchgate.net The technique is also used to assess the surface of composite materials, such as analyzing the structure and topography of materials coated with polydiacetylene (PDA) derivatives. researchgate.net

Diyne Material SystemSEM ObservationReference
Graphdiyne (GDY) Films on CopperFormation of large-area (3.61 cm²) films with some cracks and turned-up edges. researchgate.net
Triphenyl-amine Graphdiyne (TPN-GDY)Revealed a concomitant morphology of nanoparticles and leaf-like or thorn-like structures. researchgate.net
Graphdiyne (GDY) NanosheetsObserved formation of micron-sized aggregates. researchgate.net
α-AlH3 Coated with PDA DerivativeCharacterized surface structure and topography, showing a uniform and complete coating layer without changing the underlying crystal morphology. researchgate.net

Transmission Electron Microscopy (TEM)

While SEM probes the surface, TEM provides high-resolution imaging of a material's internal structure. petro-online.com By passing a beam of electrons through an ultra-thin specimen, TEM can visualize features at the nanoscale, including crystalline domains, nanoparticle morphology, and the arrangement of polymer chains. utexas.edujeol.com This makes it essential for the characterization of diyne-based nanomaterials and polymers. utexas.edu

TEM has been used to observe the internal structure of various diyne systems. For example, TEM imaging of Ag-diacetylene hybrid nanocrystals confirmed a core-shell structure. spring8.or.jp In studies of polymer structure, low-dose high-resolution TEM (LD-HRTEM) has been used to analyze the molecular and supramolecular packing of polymer fibers, revealing characteristic lattice fringes and d-spacings. fraunhofer.de For instance, analysis of twisted poly(m-phenylene diisophthalamide) fibers showed lattice fringes with d-spacings of approximately 1.4 nm, 0.82 nm, and 0.54 nm. fraunhofer.de Furthermore, TEM and Scanning Transmission Electron Microscopy (STEM) have been used to characterize the anchoring of single metal atoms and nanoparticles on graphdiyne surfaces. researchgate.net

Diyne Material SystemTEM/STEM ObservationKey Finding/DataReference
Ag-diacetylene Hybrid NanocrystalsVisualization of core-shell structure.Confirmed Ag nanoparticles covered by a diacetylene shell. spring8.or.jp
Poly(m-phenylene diisophthalamide) (MPDI) FibersLow-dose high-resolution imaging of fiber internal structure.Observed lattice fringes with d-spacings of ~1.4 nm, 0.82 nm, and 0.54 nm. fraunhofer.de
Co single atoms on Hydrogen-substituted Graphdiyne (HGDY)STEM imaging.Confirmed ordered anchoring of single Co atoms on the graphdiyne surface. researchgate.net
Triphenyl-amine Graphdiyne (TPN-GDY)Imaging of aggregated morphology.Confirmed the presence of leaf-like structures. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of atoms within the top 5 to 10 nm of a material's surface. eag.comcaltech.edu It works by irradiating a surface with X-rays and measuring the kinetic energy of emitted photoelectrons. caltech.eduwarwick.ac.uk This information is critical for confirming successful synthesis, identifying surface modifications, and understanding the chemical interactions in diyne-modified materials.

In the synthesis of triazine-based graphdiyne (TzG) on a copper surface, XPS was used to probe the oxidation state of the copper catalyst. rsc.org Analysis of the Cu 2p and Cu LMM Auger peaks indicated the presence of Cu(I) species, which promotes the polymerization reaction. rsc.org In another study, XPS was employed to investigate the chemical changes in a polydiacetylene (P4BCMU) film upon irradiation, revealing that the primary changes occurred in the N–H and C=O bonds of the urethane (B1682113) side groups, not the conjugated backbone. aip.org XPS is also effective in analyzing the surface of functional composites. For a PDA-based sensor, XPS analysis confirmed the presence of phosphorus on the surface after exposure to the organophosphate DFP, linking the material's color change to the detection event. researchgate.net

Diyne Material SystemXPS Analysis DetailKey Finding/DataReference
Triazine-based Graphdiyne (TzG) on Copper FoilHigh-resolution scans of Cu 2p and Cu LMM Auger region.Cu 2p3/2 peak at 932.8 eV and a broad Cu LMM Auger peak at 916.1 eV, indicating a Cu(I) state that facilitates polymerization. rsc.org
Poly[5,8‐(bis‐1,12‐n‐butylcarboxy–methylene–urethane) dodecadiyne] (P4BCMU) FilmAnalysis of elemental and bonding information after irradiation.Chemical changes were primarily observed in the N-H and C=O bonds of the urethane group, while the unsaturated carbon backbone remained intact. aip.org
PDA-Ester Nanocomposite Fiber SensorElemental analysis of the fiber surface after exposure to DFP.Detection of a P element peak (1.25 atomic %) confirmed the interaction of the organophosphate with the PDA composite surface. researchgate.net
Ag-diacetylene Hybrid NanocrystalsValence band XPS of the Ag core before and after polymerization.Observed "4d band narrowing" and "5s band enrichment" in the hybrid material compared to pure Ag metal, with no significant change upon polymerization. spring8.or.jp

Mechanistic Investigations of 1,4 Tetradecadiyne Reactivity

Addition Reactions Across Triple Bonds

The reactivity of the two triple bonds in 1,4-tetradecadiyne allows for a variety of addition reactions. The specific mechanisms, whether electrophilic or nucleophilic, are dictated by the nature of the attacking reagent and the reaction conditions.

Electrophilic Addition Mechanisms (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition to alkynes, including the triple bonds in this compound, is a fundamental reaction class. The mechanism generally proceeds through the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to an alkyne proceeds through a cyclic halonium ion intermediate. In the case of this compound, the reaction can occur at either of the two triple bonds. The subsequent attack by the halide ion opens the three-membered ring, typically resulting in a trans configuration of the added halogens in the resulting alkene. libretexts.org With sufficient halogen, the reaction can proceed further to halogenate the remaining double bond, ultimately forming a tetrahaloalkane. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to an internal alkyne like this compound involves the protonation of the triple bond to form a vinylic carbocation. masterorganicchemistry.comchemistrysteps.com This is the rate-determining step. The halide ion then attacks the carbocation. For an internal alkyne, there is no inherent regioselectivity based on the substitution pattern of the alkyne itself, and a mixture of E and Z isomers can be expected. chemistrysteps.com If a second equivalent of HX is added, the resulting haloalkene will react further to form a geminal dihalide, where both halogens are attached to the same carbon. chemistrysteps.comkhanacademy.org This is because the initial halogen atom stabilizes the adjacent carbocation formed during the second addition.

In conjugated diene systems, which can be formed from 1,4-diynes under certain conditions, electrophilic addition can lead to both 1,2- and 1,4-addition products. libretexts.orgscribd.comchemistrysteps.comtransformationtutoring.com The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). transformationtutoring.com

Reaction Reagent Intermediate Initial Product Final Product (with excess reagent)
HalogenationX₂ (e.g., Br₂)Cyclic halonium ionDihaloalkeneTetrahaloalkane
HydrohalogenationHX (e.g., HBr)Vinylic carbocationHaloalkeneGeminal dihalide

Nucleophilic Addition Pathways (e.g., Hydration, Amination)

Nucleophilic addition to alkynes typically requires activation of the alkyne or the use of a strong nucleophile.

Hydration: The addition of water to an alkyne, known as hydration, can be catalyzed by mercury salts (oxymercuration-demercuration) or proceed via hydroboration-oxidation.

Oxymercuration-Demercuration: In this method, a mercuric ion (Hg²⁺) acts as an electrophile, attacking one of the triple bonds of this compound to form a mercury-containing vinylic carbocation. libretexts.org Water then acts as a nucleophile, attacking the carbocation. After deprotonation and replacement of the mercury with a hydrogen atom, an enol is formed. This enol rapidly tautomerizes to the more stable ketone. libretexts.org

Hydroboration-Oxidation: This two-step process involves the addition of a borane (B79455) (such as BH₃) across the triple bond, followed by oxidation. The addition is syn and anti-Markovnikov, meaning the boron adds to the less substituted carbon. libretexts.org For an internal alkyne like this compound, this would lead to a mixture of ketones after the oxidation step replaces the boron with a hydroxyl group and subsequent tautomerization. libretexts.org

Amination: The addition of amines to alkynes (hydroamination) is often facilitated by transition metal catalysts. acs.org Catalysts based on early transition metals (like titanium or zirconium) or late transition metals (like gold or ruthenium) can be employed. acs.org The mechanism can vary depending on the catalyst system. One common pathway involves the activation of the alkyne by coordination to the metal center, making it more susceptible to nucleophilic attack by the amine. acs.org Another pathway involves the formation of a metal-amide bond, followed by insertion of the alkyne into this bond. acs.org Gold-catalyzed hydroamination has been shown to be effective for the cyclization of related diyne systems. acs.org

Research has also explored the nucleophilic addition of enolates to 1,4-dehydrobenzene diradicals, which can be generated from certain enediyne structures under thermal conditions (Bergman cyclization). nih.govnih.govacs.orgescholarship.org This reaction proceeds via nucleophilic attack on the diradical, leading to the formation of functionalized aromatic compounds. nih.govnih.govacs.orgescholarship.org

Reaction Catalyst/Reagent Key Intermediate Product Type
Oxymercuration-HydrationHgSO₄, H₂SO₄Mercury-containing vinylic carbocationKetone
Hydroboration-Oxidation1. BH₃, THF; 2. H₂O₂, NaOHOrganoboraneKetone
HydroaminationTransition Metal Catalyst (e.g., Au, Ru)Metal-alkyne complex / Metal-amideEnamine/Imine, then Amine

Cycloaddition Reactions of Diyne Frameworks

The diyne structure of this compound allows it to participate in cycloaddition reactions, where multiple new bonds are formed in a concerted or stepwise manner to create cyclic structures.

Diels-Alder Reactions with Dienophiles and Regioselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgnih.govmasterorganicchemistry.com While this compound itself is not a conjugated diene, it can potentially act as a dienophile, or be isomerized to a conjugated diene under certain conditions. More commonly, related conjugated diynes are used in these reactions.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.comyoutube.comlibretexts.orgchemtube3d.com Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile (normal electron-demand) or vice-versa (inverse electron-demand). wikipedia.orgyoutube.com The major regioisomer formed is the one that results from the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.orgchemtube3d.com This often corresponds to an "ortho" or "para" relationship between the substituents on the newly formed six-membered ring. wikipedia.org

A related reaction is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the [4+2] cycloaddition of a conjugated diyne with an alkyne (a "diynophile") to form a highly reactive benzyne (B1209423) intermediate. nih.govwikipedia.org This intermediate can then be trapped to form substituted aromatic rings. wikipedia.org

Diels-Alder Component Electronic Nature Partner Component Electronic Nature Governing Principle for Regioselectivity
Conjugated DieneElectron-donating groupsDienophile (e.g., alkyne)Electron-withdrawing groupsHOMO(diene)-LUMO(dienophile) interaction
Conjugated DieneElectron-withdrawing groupsDienophile (e.g., alkyne)Electron-donating groupsHOMO(dienophile)-LUMO(diene) interaction

1,3-Dipolar Cycloadditions, including Azide-Alkyne "Click Chemistry"

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. A 1,3-dipole reacts with a dipolarophile (in this case, an alkyne moiety of this compound) in a concerted process.

One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole. organic-chemistry.orgwikipedia.org The thermal version of this reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgwikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a significant improvement. organic-chemistry.orgwikipedia.orgnih.govsigmaaldrich.com This reaction is highly efficient, proceeds under mild conditions (often in aqueous solvents at room temperature), and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.orgresearchgate.net The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. organic-chemistry.org Given that this compound has two internal alkyne units, it could potentially undergo this reaction at both sites, leading to the formation of a bis-triazole.

Tungsten-catalyzed twofold 1,3-dipolar cycloaddition of 1,3-diynes with azomethine ylides has also been reported to produce tetrahydrobipyrroles, which can be subsequently aromatized to 3,3'-bipyrroles. rsc.org This demonstrates the utility of diyne frameworks in constructing complex heterocyclic systems through sequential cycloadditions. rsc.org

Organometallic Transformations and Catalytic Cycles Involving this compound

Transition metals are exceptional catalysts for a wide range of transformations involving alkynes due to their ability to exist in multiple oxidation states and their empty d-orbitals which can coordinate to the π-bonds of the alkyne. unacademy.comsigmaaldrich.com

Gold catalysts, in particular, have been shown to be highly effective in activating alkynes towards nucleophilic attack. Gold-catalyzed cycloisomerization reactions of 1,4-diynes can lead to the formation of various carbocyclic and heterocyclic structures. beilstein-journals.orgresearchgate.net For instance, gold-catalyzed reactions of 1,4-diynes with nucleophiles can proceed in a desymmetrizing fashion to form dihydrodioxepines and tetrahydrooxazepines through an endo-cyclization pathway. beilstein-journals.orgresearchgate.net

Rhodium catalysts have been used in the hydrogenative coupling of 1,3-diynes with carbonyl compounds. nih.gov Density functional theory studies suggest a mechanism involving a 1,4-addition of a Rh-glyoxal complex to the diyne, proceeding through a cumulene intermediate. nih.gov The catalytic cycle is proposed to involve cationic rhodium species. nih.gov

The hydroboration of 1,n-diynes is another important organometallic transformation. rsc.org The selectivity of these reactions, leading to products like boryl-substituted enynes or bisboryl-substituted dienes, is highly dependent on the choice of catalyst and the structure of the diyne. rsc.org For example, ruthenium complexes can catalyze the monohydroboration of symmetrical 1,3-diynes. rsc.org

These organometallic transformations highlight the versatility of the this compound scaffold as a building block in complex organic synthesis, where the reactivity of the alkyne units is precisely controlled and directed by a transition metal catalyst to construct intricate molecular architectures.

Catalyst System Transformation Product Type Mechanistic Feature
Gold(I) ComplexesCycloisomerization/HydroarylationDihydrodioxepines, Tetrahydrooxazepines, Cyclohepta[b]pyrrolesendo-selective cyclization, Activation of alkyne for nucleophilic attack beilstein-journals.orgresearchgate.netacs.org
Rhodium(I) ComplexesHydrogenative Coupling with CarbonylsLinear coupling products1,4-addition to diyne, Cumulene intermediate nih.gov
Ruthenium ComplexesHydroborationBoryl-substituted enynesOxidative addition/Reductive elimination cycle rsc.org
Copper(I) SaltsAzide-Alkyne Cycloaddition (CuAAC)1,4-Disubstituted 1,2,3-triazolesFormation of copper acetylide intermediate organic-chemistry.org

Metal-Catalyzed Cyclizations

Metal-catalyzed cyclization reactions provide an efficient and atom-economical method for transforming linear diyne substrates into complex cyclic molecules. mdpi.comthieme.de Various transition metals, particularly gold and rhodium, have been shown to be effective catalysts for these transformations.

Gold-Catalyzed Cyclizations: Homogeneous gold catalysis is a powerful tool for activating the alkyne moieties within 1,4-diynes, facilitating subsequent nucleophilic attack and cyclization. acs.orgfrontiersin.org Gold(I) catalysts, often in combination with a silver salt co-catalyst (e.g., IPrAuCl/AgSbF₆), activate one of the alkyne groups, making it susceptible to attack by an external or internal nucleophile. acs.org

A notable example is the gold-catalyzed cascade reaction between 1,4-diynes and pyrroles to construct cyclohepta[b]pyrrole (B8667514) scaffolds. acs.org The proposed mechanism involves an initial regioselective hydroarylation of one alkyne by the pyrrole, followed by a subsequent intramolecular 7-endo-dig cyclization onto the second activated alkyne. acs.orgacs.org Computational studies on related systems suggest that the catalyst enhances the electrophilicity of the diyne, enabling the nucleophilic attack that initiates the cascade. acs.org

In some cases, the cyclization of 1,4-diynes can be challenging with standard phosphine (B1218219) gold(I) complexes, but the use of electron-rich phosphines and N-heterocyclic carbene (NHC) ligands can promote highly endo-selective cycloisomerizations. researchgate.net These reactions can proceed in a desymmetrizing fashion to create complex heterocyclic structures like dihydrodioxepines. researchgate.net

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are highly effective in mediating cycloaddition reactions involving diynes. These reactions often proceed through a mechanism involving oxidative cyclization to form a rhodacyclopentadiene intermediate, followed by insertion of another unsaturated component and subsequent reductive elimination. nih.govacs.org For instance, rhodium can catalyze the [2+2+2] cycloaddition of diynes with various partners. A double [2+2+2] cycloaddition of 1,4-bis(diphenylphosphinoyl)buta-1,3-diyne with tethered diynes has been used to synthesize a class of biaryl diphosphine ligands in a single pot. acs.org

Rhodium has also been employed in formal [2+2+5] cycloadditions between diynes and N-aryl-substituted nitrones. In this process, the nitrone acts as a directing group for C-H activation of the N-aryl ring, leading to the formation of bridged eight-membered heterocycles. nih.gov

Table 1: Examples of Metal-Catalyzed Cyclizations of 1,4-Diyne Systems This table presents data for representative 1,4-diyne substrates as models for the reactivity of this compound.

Catalyst SystemDiyne SubstrateReactant/ConditionsProduct TypeReference
IPrAuCl / AgSbF₆1,5-Diphenylpenta-1,4-diynePyrrole, DCE, 60 °CCyclohepta[b]pyrrole acs.org
[Rh(cod)Cl]₂, dppb1,4-Bis(diphenylphosphinoyl)buta-1,3-diyneTethered diyne, Toluene, 110 °CBiaryl Diphosphine (NU-BIPHEP) acs.org
[RhCp*Cl₂]₂, AgSbF₆Symmetrical internal diynesN-aryl nitrone, DCE, 80 °CBridged 8-membered heterocycle nih.gov
Ti(NMe₂)₂(dmpm)Substituted 1,4-diynesPrimary amine (e.g., Aniline)2,5-Disubstituted pyrrole rsc.org

Insertion Reactions

Insertion reactions are fundamental steps in many metal-catalyzed transformations of diynes. numberanalytics.comnumberanalytics.com These reactions involve the interposing of an unsaturated molecule, such as an alkyne, into a metal-ligand bond, typically a metal-hydride or metal-carbon bond. numberanalytics.com This process, often termed migratory insertion, is a key mechanistic feature in the cyclization and functionalization of 1,4-diynes.

The general mechanism involves the coordination of the alkyne to the metal center, followed by the migration of an adjacent ligand (like an alkyl, aryl, or hydride group) to one of the alkyne carbons, forming a new, more complex ligand. numberanalytics.com For example, in the rhodium-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes, a related substrate class, the mechanism involves an oxidative cyclization to form a metallacycle, followed by the insertion of the tethered alkyne into a rhodium-carbon bond to form an eight-membered rhodacycle intermediate. nih.gov This intermediate then undergoes reductive elimination to yield the final product. nih.gov

Similarly, transition-metal-catalyzed N-H insertion reactions offer a direct route to produce nitrogen-containing compounds. nih.gov While often studied with diazo compounds, the principle of inserting a reactive species into an N-H bond can be extended to diyne chemistry through multi-step catalytic cycles that generate reactive intermediates.

Table 2: Key Mechanistic Steps in Insertion Reactions Involving Alkyne Systems This table outlines the fundamental steps of insertion reactions relevant to the functionalization of this compound.

StepDescriptionSignificance in Diyne ChemistryReference
CoordinationThe alkyne π-system binds to the vacant coordination site of the transition metal catalyst.Activates the alkyne for subsequent reaction. nih.govnumberanalytics.com
Migratory InsertionAn anionic ligand (e.g., hydride, alkyl) on the metal center migrates to one of the alkyne carbons, forming a new metal-carbon σ-bond.Key C-C or C-H bond-forming step in functionalization and cyclization pathways. nih.govacs.org
Reductive EliminationTwo ligands on the metal center couple and are eliminated from the metal, which is reduced in oxidation state, to form the final product.Regenerates the active catalyst and releases the organic product. nih.govacs.org

Oxidative and Reductive Pathways of Diyne Systems

The dual alkyne functionality of 1,4-diynes makes them suitable substrates for both oxidative and reductive transformations, leading to a diverse array of molecular architectures.

Oxidative Pathways: The oxidation of 1,4-diynes can be achieved using various oxidizing agents, often in the presence of a metal catalyst, to generate functionalized cyclic products. Pyridine (B92270) N-oxides are common oxygen-transfer agents in these reactions. acs.orgacs.org Gold(I)-catalyzed oxidative cascade cyclization of 1,4-diyn-3-ones with pyridine N-oxide leads to the construction of complex tropone-fused furan (B31954) scaffolds. acs.org The proposed mechanism involves an initial oxidative cyclization, followed by an alkynyl migration and a subsequent 5-endo-dig cyclization. acs.org

Interestingly, similar transformations can also occur under metal-free conditions. The reaction of 1,4-diynes with isoquinoline (B145761) N-oxides can proceed at room temperature, sometimes with only a catalytic amount of base, to form polycyclic nitrogen-containing heterocycles through a cascade of C═O/C═C/C–N bond formations. acs.org

Reductive Pathways: Reductive cyclization of diynes offers a powerful method to form carbocycles with exocyclic diene functionalities. A key example is the rhodium-catalyzed reductive cyclization of 1,6-diynes using hydrogen gas (H₂). acs.orgresearchgate.net These reactions proceed under mild conditions (ambient temperature and pressure) to yield 1,2-dialkylidene cyclopentanes. acs.orgresearchgate.net The proposed mechanism involves the heterolytic activation of H₂ by the cationic rhodium(I) catalyst to form a rhodium-hydride species. This is followed by an oxidative cyclization of the diyne substrate to generate a (hydrido)Rh(III)-metallacyclopentadiene intermediate, which then leads to the product. acs.org A significant advantage of this method is that the 1,3-diene products are not over-reduced under the catalytic hydrogenation conditions in which they are formed. acs.orgresearchgate.net

Table 3: Comparison of Oxidative and Reductive Pathways for 1,4-Diyne Systems This table summarizes typical reagents and products for redox reactions of 1,4-diyne systems, applicable to this compound.

PathwayReagent/CatalystSubstrate TypeTypical ProductReference
Oxidative CyclizationPyridine N-oxide / Au(I) catalyst1,4-Diyn-3-onesTropone-fused furans acs.org
Oxidative Cyclization (Metal-Free)Isoquinoline N-oxide / Base (cat.)1,4-DiynesPyrido[2,1-a]isoquinolines acs.org
Reductive CyclizationH₂ / [Rh(cod)₂]BF₄, rac-BINAP1,6-Diynes (as model)1,2-Dialkylidene cyclopentanes acs.orgresearchgate.net

Polymerization and Material Science Applications of 1,4 Tetradecadiyne Derivatives

Polymerization Reactions of Diyne Monomers and Oligomers

The alkyne functionalities in 1,4-tetradecadiyne serve as reactive sites for several types of polymerization, enabling the synthesis of diverse macromolecular structures.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to polymerize terminal dienes, driven by the removal of a volatile small molecule like ethylene (B1197577). wikipedia.org While this compound itself is not a diene, its derivatives or related long-chain dienes can participate in ADMET polymerization. For instance, the copolymerization of α,ω-dienes with functional monomers is a well-established technique. researchgate.net

Research into ADMET has demonstrated the ability to create high molecular weight polymers from α,ω-dienes derived from bio-based materials using ruthenium-carbene catalysts. researchgate.net The process is a polycondensation reaction involving repeated cross-metathesis between diene monomers. nih.gov To achieve high molecular weight polymers, the equilibrium must be shifted towards the product, typically by removing volatile ethylene under vacuum. nih.gov

The stereochemistry of the double bonds formed in the resulting polymer (cis or trans) can be controlled by the choice of catalyst. wikipedia.orgnih.gov While standard ruthenium catalysts often yield thermodynamically stable trans-rich polymers, specialized catalysts, such as cyclometalated or dithiolate ruthenium complexes, can produce polymers with very high cis content (up to 99%). nih.govnih.gov This stereocontrol is a powerful tool for tuning the thermal and mechanical properties of the resulting materials. nih.gov In the context of this compound, a related diene like 1,13-tetradecadiene (B1583877) could be used in ADMET reactions. sigmaaldrich.com A hypothetical ADMET copolymerization involving a diene analogue of this compound, such as 1,3-tetradecadiene, would proceed in the presence of a ruthenium catalyst, creating a polyalkenamer whose properties would be influenced by the long alkyl side chains. researchgate.net

Catalyst TypeTypical StereoselectivityKey Features
Dichloro Ru Carbene (e.g., Grubbs catalysts)Trans-favoredThermodynamically controlled, robust, and widely used. nih.gov
Dithiolate Ru CarbeneCis-selectiveKinetically controlled, allows for stereoretention. nih.gov
Cyclometalated Ru CarbeneHighly Cis-selectiveEnables synthesis of polymers with up to 99% cis content. nih.gov

Coordination polymerization is a primary method for synthesizing polyacetylene and its derivatives. nih.gov This chain-growth polymerization can be catalyzed by various transition-metal complexes, such as Ziegler-Natta catalysts or Rh-based complexes. mdpi.comiosrjournals.org The polymerization of substituted acetylenes using these catalysts yields π-conjugated polymers where the backbone consists of alternating single and double bonds. nih.gov

For a monomer like this compound, coordination polymerization could proceed via one or both of the alkyne units. Polymerization of monosubstituted acetylenes with Rh-based catalysts is particularly effective and can tolerate polar functional groups. mdpi.com The reaction typically involves adding the monomer to a solution of the catalyst, such as [(nbd)RhCl]2 with a co-catalyst, and allowing it to proceed over time. mdpi.com The resulting polymer would feature a polyacetylene backbone with pendant groups derived from the monomer structure. In the case of this compound, this would result in a polymer with long alkyl chains and a remaining, unreacted alkyne group at regular intervals, which could be used for subsequent crosslinking or functionalization. Alternatively, under certain conditions, both alkyne groups could participate, leading to a cross-linked network. nih.gov

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and stereospecific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. mdpi.comorganic-chemistry.org This reaction forms a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide (B81097). Click polymerization uses this efficient coupling to link monomers together in a step-growth manner, allowing for precise control over the polymer structure. mt.com

To utilize this compound in a click polymerization scheme, it would typically be functionalized to contain terminal azides or alkynes. For example, if converted into a diazide derivative, it could be reacted with a dialkyne comonomer using CuAAC to form a linear polymer containing triazole rings and the tetradecadiyne backbone. nih.gov

Another relevant click reaction is the nucleophilic thiol-yne addition. This reaction involves the addition of a thiol across a carbon-carbon triple bond and can be used to form polymers. acs.org A monomer like this compound could react with dithiols in a step-growth polymerization. The reaction can proceed via a radical or nucleophilic mechanism, with the latter often catalyzed by a base, allowing for control over the E/Z stereochemistry of the resulting vinyl sulfide (B99878) linkages. acs.org

Development of Conjugated Polyynes and Optoelectronic Materials

Polyynes, molecules defined by a chain of alternating single and triple carbon-carbon bonds, are of significant interest for their potential as molecular wires and in optoelectronic applications. researchgate.netnih.gov Diynes like this compound are fundamental precursors for the synthesis of these extended conjugated systems. chemrxiv.org Methods such as Glaser, Hay, or Cadiot-Chodkiewicz coupling are used to oxidatively link terminal alkynes, forming longer polyynes. chemrxiv.org

The electronic and optical properties of polyynes are strongly dependent on the length of the conjugated chain. researchgate.netuottawa.ca As the number of conjugated acetylene (B1199291) units (n) increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift in the material's absorption spectrum. researchgate.net This tunability is crucial for designing materials for specific applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.gov Research has shown that the relationship between the energy gap (Eg) and the number of alkyne units follows a power law, as does the third-order nonlinear optical (NLO) response, which increases dramatically with chain length. researchgate.net

Incorporating metal atoms into the polyyne backbone creates organometallic polymers with unique photophysical properties. rsc.orgep2-bayreuth.de For example, platinum(II)-poly-yne polymers are soluble, processable, and exhibit optical properties that can be tuned by the organic spacer unit. ep2-bayreuth.deacs.org These materials are promising candidates for applications in nonlinear optics and electroluminescence. ep2-bayreuth.de

Relationship Between Conjugation Length and Optoelectronic Properties of Phenyl-End-Capped Polyynes
Number of Alkyne Units (n)λmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Optical Band Gap (Eg) (eV)
228936,0004.29
4355120,0003.49
6395210,0003.14
8422290,0002.94
Data derived from studies on oligo(phenylene ethynylene)s, which serve as a model for conjugated polyyne systems.

Supramolecular Architectures Incorporating Diyne Units

Supramolecular chemistry involves the design of complex, well-organized structures through non-covalent interactions like hydrogen bonds, π-π stacking, and coordination bonds. mdpi.com The rigid, linear geometry of the diyne unit makes it an excellent building block (or "tecton") for constructing sophisticated supramolecular architectures. frontiersin.org

By functionalizing a diyne monomer like this compound with coordinating ligands (e.g., pyridyl groups, Schiff bases), it can be directed to self-assemble with metal ions into discrete, well-defined shapes such as macrocycles, cages, or helicates. mdpi.comfrontiersin.org For example, rod-like bidentate ligands based on a rigid core can self-assemble with metal complexes like Pd(II) to form triangular or square macrocyclic structures. frontiersin.org In such an assembly, the diyne unit acts as a rigid spacer, controlling the distance and orientation between the coordinating vertices. These architectures have potential applications in sensing, molecular switching, and catalysis. mdpi.comfrontiersin.org The formation of these structures is often a dynamic and reversible process, allowing for the creation of complex yet predictable assemblies from simple components. frontiersin.org

Surface Modification and Adsorption Studies on Various Substrates (e.g., silicon surfaces)

The functionalization of surfaces with organic molecules is critical for applications ranging from biosensors to microelectronics. The alkyne groups of this compound provide a reactive handle for grafting the molecule onto various substrates, notably silicon.

Freshly etched, hydrogen-terminated silicon surfaces can react with 1-alkynes through hydrosilation. researchgate.net This process involves the addition of a Si-H bond across the triple bond, forming a stable Si-C linkage. This reaction can be initiated thermally or with UV light and allows for the formation of a dense organic monolayer. For a molecule like this compound, one of the two alkyne groups can react with the silicon surface, leaving the second alkyne group available at the monolayer's outer surface for subsequent chemical transformations. researchgate.net This provides a powerful method for creating bifunctional surfaces. Alternatively, both alkyne groups could potentially react with surface sites or with each other, leading to a cross-linked film. This surface modification can protect the underlying silicon from oxidation and precisely control the surface's chemical and physical properties, such as its hydrophobicity. researchgate.netmdpi.com

Beyond silicon, the diyne functionality can be used to modify other materials. For instance, porous materials like MCM-41 can be functionalized to alter their surface properties for specific applications, such as the selective adsorption of biomolecules like DNA. rhhz.net

Theoretical and Computational Chemistry of 1,4 Tetradecadiyne

Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT) calculations) for Electronic Structure and Bonding

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. scispace.com DFT calculations determine the electron density distribution, from which properties like molecular orbital energies, bonding characteristics, and electronic stability can be derived. scispace.comnih.gov

For 1,4-tetradecadiyne, DFT calculations would reveal the electronic influence of the two acetylene (B1199291) groups on the long alkyl chain. The calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic descriptors. mdpi.com The presence of π-systems in the triple bonds significantly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic excitation susceptibility. nih.gov

The bonding in this compound is characterized by the sp-hybridized carbons of the alkyne groups and the sp³-hybridized carbons of the decyl chain. The linear geometry of the C-C≡C-C unit introduces rigidity, while the long alkyl chain provides flexibility. Analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) could be employed to characterize the nature of the chemical bonds, quantifying their covalent and ionic character based on the topology of the electron density. diva-portal.orgmdpi.com

Table 1: Predicted Electronic Properties of this compound from Representative DFT Calculations Note: These are representative values expected for a molecule of this class, as specific published data for this compound are not available. Calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G).*

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.0 eVIndicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons.
LUMO Energy ~ +0.5 eVIndicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 7.5 eVA large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment ~ 0.1 - 0.3 DA small dipole moment is expected due to the molecule's largely nonpolar hydrocarbon structure.
Total Energy Varies with methodRepresents the total electronic energy of the molecule in its optimized geometry.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about conformational flexibility and dynamics. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior. mun.ca

The analysis of MD trajectories can reveal the most stable or populated conformational states. vulcanchem.com This is particularly important for long-chain molecules where intra-molecular van der Waals interactions can lead to folded structures being energetically favorable over fully extended ones. The flexibility is a key determinant of physical properties like melting point and how the molecule packs in a condensed phase. uni-konstanz.de

Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT and other quantum chemical methods can accurately calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov

For this compound, the calculated IR spectrum would show characteristic peaks for the C≡C and ≡C-H stretching vibrations. The terminal alkyne (C-1) would have a distinct ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100-2140 cm⁻¹. The internal alkyne (C-4) would have a C≡C stretch around 2200-2260 cm⁻¹, which is typically weaker in intensity. The various C-H stretching and bending modes of the long alkyl chain would also be predicted. nih.gov

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The acetylenic protons and carbons would have characteristic shifts that are highly sensitive to their electronic environment. These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound Note: These values are based on typical ranges for the given functional groups and can be precisely calculated using computational methods like DFT.

SpectroscopyFunctional GroupPredicted Shift / Frequency
¹³C NMR Terminal ≡C-H~80-90 ppm
Terminal C ≡CH~65-75 ppm
Internal -CC -~75-85 ppm
Alkyl Chain (-CH₂-)~20-35 ppm
¹H NMR Terminal ≡C-H~1.8-2.0 ppm
Propargylic (-CH₂-C≡)~2.2-2.4 ppm
Alkyl Chain (-CH₂-)~1.2-1.6 ppm
IR Spectroscopy Terminal ≡C-H Stretch~3300 cm⁻¹
Terminal C≡C Stretch~2120 cm⁻¹
Internal C≡C Stretch~2230 cm⁻¹
sp³ C-H Stretch~2850-2960 cm⁻¹

Reaction Pathway Modeling, Transition State Analysis, and Kinetic Simulations

Computational chemistry provides essential tools for exploring potential chemical reactions at a molecular level. e3s-conferences.org By mapping the potential energy surface, researchers can model reaction pathways, identify transition states, and calculate activation energies, which are fundamental to understanding reaction mechanisms and kinetics. schrodinger.commdpi.comunipi.it

For a molecule like this compound, theoretical studies could investigate various reactions, such as addition reactions across the triple bonds, oxidation, or polymerization. Transition state theory can be used to calculate reaction rates. rsc.orgmdpi.com For example, modeling the addition of a reagent like HBr would involve locating the transition state for the formation of a vinyl cation intermediate. The calculations would determine whether the addition follows Markovnikov or anti-Markovnikov regioselectivity and would elucidate the stereochemical outcome.

Kinetic simulations can model the evolution of reactant, intermediate, and product concentrations over time, providing a comprehensive picture of the reaction dynamics. arxiv.orgmdpi.comuconn.edu Such simulations are built upon the rate constants derived from transition state calculations for each elementary step in a proposed reaction mechanism. nih.gov This approach allows for the prediction of product distributions under various reaction conditions without performing the actual experiment. mdpi.com

In Silico Studies of Intermolecular Interactions and Crystal Packing

In silico methods are crucial for understanding how molecules interact with each other and organize in the solid state. nih.govnumberanalytics.com The study of intermolecular interactions and crystal packing is vital for predicting the physical properties of materials, such as melting point, solubility, and density. nih.gov

For this compound, intermolecular interactions would be dominated by van der Waals forces due to its nonpolar hydrocarbon nature. The presence of the alkyne groups, however, allows for potential C-H···π interactions, where the acidic acetylenic proton interacts with the π-electron cloud of an adjacent molecule. Computational methods can quantify the strength and geometry of these weak interactions. mdpi.comacs.org

Crystal packing prediction is a challenging area of computational chemistry that aims to determine the most stable crystal structure from the molecular structure alone. nih.govresearchgate.net Simulations can generate various plausible packing arrangements and rank them by their lattice energies. For a flexible molecule like this compound, the interplay between the rigid alkyne segments and the flexible tail would lead to complex packing motifs, likely involving interdigitation of the long alkyl chains to maximize van der Waals contacts. Hirshfeld surface analysis is a common tool used to visualize and quantify the different types of intermolecular contacts within a crystal. diva-portal.org

Q & A

Q. How to structure a literature review addressing conflicting mechanistic proposals?

  • Methodological Answer :
  • Adopt EPA’s seven-topic framework : Physical properties, environmental fate, exposure routes, and human/ecological hazards .
  • Use citation management tools (e.g., EndNote) to organize sources and highlight gaps (e.g., limited ecotoxicity data) .
  • Employ critical appraisal matrices to evaluate study quality, emphasizing peer-reviewed journals and reproducible methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.